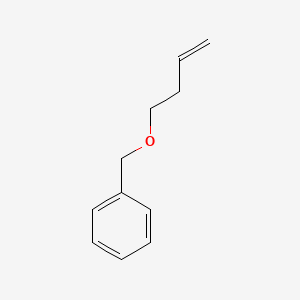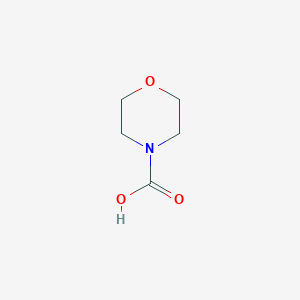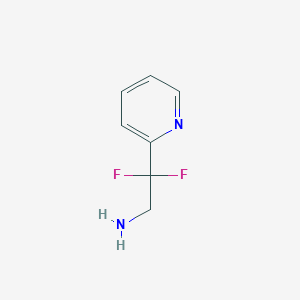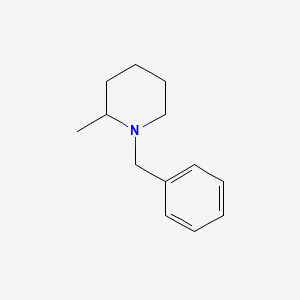
4-Benzyloxy-1-butene
Overview
Description
4-Benzyloxy-1-butene is an organic compound with the molecular formula C11H14O It is a derivative of benzene where a butenyloxy group is attached to the benzene ring via a methylene bridge
Preparation Methods
Synthetic Routes and Reaction Conditions
4-Benzyloxy-1-butene can be synthesized through several methods. One common approach involves the reaction of benzyl chloride with 3-buten-1-ol in the presence of a base such as sodium hydroxide. The reaction typically occurs under reflux conditions, and the product is purified through distillation or recrystallization.
Industrial Production Methods
In an industrial setting, the production of this compound may involve more scalable methods such as continuous flow synthesis. This method allows for better control over reaction conditions and can lead to higher yields and purity of the final product.
Chemical Reactions Analysis
Types of Reactions
4-Benzyloxy-1-butene undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding aldehydes or carboxylic acids.
Reduction: Reduction reactions can convert the butenyloxy group to a butyl group.
Substitution: Electrophilic aromatic substitution reactions can occur on the benzene ring, leading to the formation of various substituted derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO) and chromium trioxide (CrO).
Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) is a typical method for reduction.
Substitution: Reagents such as bromine (Br) and sulfuric acid (HSO) are commonly used for substitution reactions.
Major Products
Oxidation: this compound can be oxidized to form benzaldehyde or benzoic acid derivatives.
Reduction: Reduction can yield benzene, [(3-butoxy)methyl]-.
Substitution: Substitution reactions can produce various halogenated or nitrated derivatives.
Scientific Research Applications
4-Benzyloxy-1-butene has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound can be used in studies involving the interaction of aromatic compounds with biological systems.
Industry: Used in the production of polymers and other materials through polymerization reactions.
Mechanism of Action
The mechanism of action of 4-Benzyloxy-1-butene involves its interaction with various molecular targets. The butenyloxy group can participate in reactions with nucleophiles or electrophiles, leading to the formation of new chemical bonds. The benzene ring can undergo electrophilic aromatic substitution, which is a key pathway for its reactivity.
Comparison with Similar Compounds
Similar Compounds
Benzene, (3-butenyl)-: Similar structure but lacks the methylene bridge.
Benzene, (3-methylbutyl)-: Similar structure but with a different alkyl group.
Benzene, (3-butenyloxy)-: Similar structure but without the methylene bridge.
Uniqueness
4-Benzyloxy-1-butene is unique due to the presence of both the butenyloxy group and the methylene bridge, which confer distinct chemical properties and reactivity compared to its analogs.
Properties
IUPAC Name |
but-3-enoxymethylbenzene | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H14O/c1-2-3-9-12-10-11-7-5-4-6-8-11/h2,4-8H,1,3,9-10H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ULKSBGIGDZIKCL-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C=CCCOCC1=CC=CC=C1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H14O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20439893 | |
| Record name | Benzene, [(3-butenyloxy)methyl]- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20439893 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
162.23 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
70388-33-9 | |
| Record name | Benzene, [(3-butenyloxy)methyl]- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20439893 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods I
Procedure details







Synthesis routes and methods II
Procedure details





Q1: How does the presence of hexamethylphosphoramide (HMPA) influence the reaction of (Z)-4-benzyloxy-1-chloro-2-butene with alkylmagnesium halides?
A1: [] The research by Chattopadhyay et al. demonstrates that the reaction outcome is significantly affected by HMPA. In the presence of HMPA, the reaction favors the formation of a rearranged product, 3-alkyl-4-benzyloxy-1-butene. Conversely, when the reaction is performed in the absence of HMPA, the normal product, (Z)-1-alkyl-4-benzyloxy-2-butene, becomes the predominant product. This difference suggests that HMPA might be involved in stabilizing a specific reaction intermediate, leading to the observed rearrangement.
Q2: What is the significance of synthesizing (Z)-1-alkyl-4-benzyloxy-2-butene, and how is it related to the research's overall objective?
A2: [] The synthesis of (Z)-1-alkyl-4-benzyloxy-2-butene is a crucial step towards the ultimate goal of synthesizing (4E, 7Z)-4,7-tridecadienyl acetate. This particular compound is identified as a sex pheromone of the potato tuberworm moth. Therefore, the ability to efficiently synthesize (Z)-1-alkyl-4-benzyloxy-2-butene from readily available starting materials like (Z)-4-benzyloxy-1-chloro-2-butene holds significant value in pheromone research and potential pest control applications.
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![5-Difluoromethoxy-2-[(4-Chloro-3-methoxy-2-pyridinyl)methyl]thio-1H-benzimidazole](/img/structure/B1313029.png)



![3-[(Ethylamino)methyl]phenol](/img/structure/B1313040.png)



![1-Isopentyl-1H-pyrido[2,3-d][1,3]oxazine-2,4-dione](/img/structure/B1313051.png)
![2-chloro-5H,6H,7H-cyclopenta[d]pyrimidin-4-amine](/img/structure/B1313054.png)


